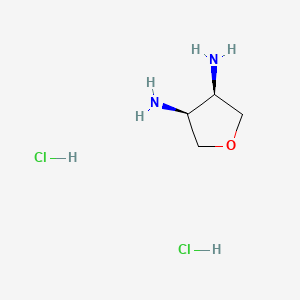

![molecular formula C22H11F3O9S B1453184 3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid CAS No. 1268491-68-4](/img/structure/B1453184.png)

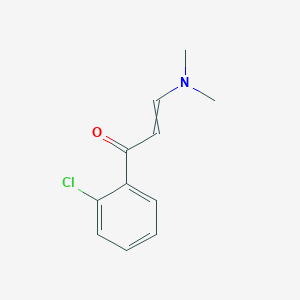

3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid

Overview

Description

Scientific Research Applications

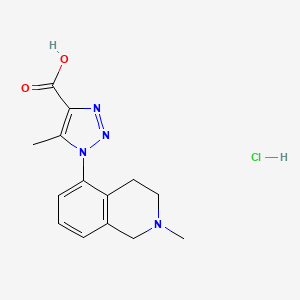

Synthesis and Characterization

Research has delved into the synthesis and characterization of xanthene and isobenzofuran derivatives, highlighting their chemical properties and potential applications in scientific research. For instance, a study described the synthesis, characterization, anti-corrosion behavior, and theoretical study of a new organic dye derived from xanthene and isobenzofuran, demonstrating its high yield and potential as an environmentally friendly compound for anti-corrosion applications (Arrousse et al., 2020). The compound's structure was determined through spectroscopic methods, and its effectiveness as an inhibitor in acidic medium was evaluated, indicating its application in protecting mild steel from corrosion.

Applications in Corrosion Inhibition

The corrosion inhibition properties of xanthene derivatives have been extensively studied. For example, another research focused on the synthesis, characterization, and evaluation of xanthene derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting their high inhibition efficiency and non-toxicity (Arrousse et al., 2021). These studies underscore the potential of these compounds in industrial applications where corrosion resistance is crucial.

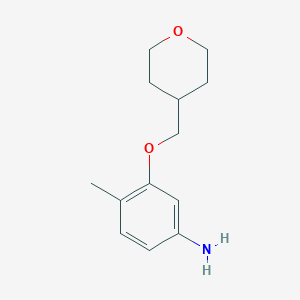

Fluorescent Probes for Detection

Additionally, xanthene derivatives have been investigated for their utility as fluorescent probes. A novel fluorescent probe based on the spiro[isobenzofuran-1,9'-xanthene] structure was designed for the detection of cysteine in milk and water samples, showcasing the compound's potential in environmental monitoring and food safety (Wang et al., 2018). This application demonstrates the compound's versatility in detecting specific substances in complex matrices.

Economic Synthesis and Optical Properties

The economic synthesis and characterization of xanthene derivatives also highlight their potential as colored pigments due to their optical properties. Research into developing cost-effective synthesis methods for these compounds could pave the way for their use in dyeing and pigmentation industries, offering environmentally friendly alternatives to traditional dyes (Arrousse et al., 2020).

Mechanism of Action

Target of Action

Without specific studies, it’s hard to identify the exact targets of this compound. The trifluoromethyl group and the carboxylic acid group are both common in pharmaceuticals and could interact with various proteins or enzymes .

Mode of Action

The mode of action would depend on the specific target. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its interaction with hydrophobic pockets in target proteins .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. The compound could potentially be involved in a variety of pathways due to the presence of the trifluoromethyl and carboxylic acid groups .

Pharmacokinetics

The ADME properties of this compound would need to be determined experimentally. The trifluoromethyl group can improve metabolic stability, and the carboxylic acid group could potentially form hydrogen bonds, affecting absorption and distribution .

properties

IUPAC Name |

3'-hydroxy-1-oxo-6'-(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H11F3O9S/c23-22(24,25)35(30,31)34-12-3-6-15-18(9-12)32-17-8-11(26)2-5-14(17)21(15)16-7-10(19(27)28)1-4-13(16)20(29)33-21/h1-9,26H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMBBTFFSLOEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C(F)(F)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11F3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

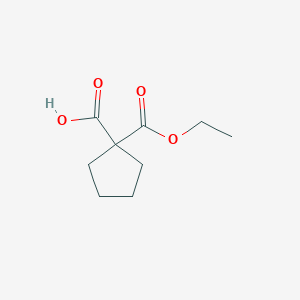

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)